molecular formula C16H18N4O2 B2489007 (2E)-3-(furan-2-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one CAS No. 2210222-30-1

(2E)-3-(furan-2-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one

Cat. No.: B2489007
CAS No.: 2210222-30-1
M. Wt: 298.346
InChI Key: PGZVWMCQDXRWHA-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(furan-2-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one is a useful research compound. Its molecular formula is C16H18N4O2 and its molecular weight is 298.346. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry and Drug Design

The compound (2E)-3-(furan-2-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one features furan and triazole groups, which are crucial in medicinal chemistry. The furan group is integral in bioactive molecules, and furanyl derivatives have been explored for their potential in drug design, specifically targeting antiviral, antitumor, and antimycobacterial activities (Ostrowski, 2022). The triazole ring is a five-membered heterocyclic compound with diverse structural variations. Its derivatives have been studied extensively due to their broad range of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties (Ferreira et al., 2013).

Synthetic Chemistry and Material Science

In synthetic chemistry, 1,2,3-triazoles serve as key scaffolds and have applications in various fields such as drug discovery, bioconjugation, and material science. The stability of triazole rings to hydrolysis and their participation in hydrogen bonding and dipole-dipole interactions make them attractive for creating compounds with specific biological targets (Kaushik et al., 2019). Additionally, the synthesis of 1,4-disubstituted 1,2,3-triazoles using copper-catalyzed azide-alkyne cycloadditions (CuAAC) has been highlighted as a key click reaction in click chemistry, offering high selectivity, wide scope, and high yields, important for the development of new drugs (de Souza et al., 2019).

Corrosion Inhibition and Material Protection

1,2,3-Triazole derivatives, including 1,4-disubstituted derivatives, are known for their effectiveness as corrosion inhibitors for various metals and alloys. These compounds are non-toxic, environmentally friendly, and exhibit good efficiency in protecting metal surfaces from corrosion, making them valuable in industries dealing with metals and alloys (Hrimla et al., 2021).

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c21-16(6-5-15-2-1-9-22-15)20-12-3-4-13(20)11-14(10-12)19-8-7-17-18-19/h1-2,5-9,12-14H,3-4,10-11H2/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZVWMCQDXRWHA-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C=CC3=CC=CO3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2CC(CC1N2C(=O)/C=C/C3=CC=CO3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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